molecular formula C5H2N7NaO B12698543 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt CAS No. 77862-96-5

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt

Cat. No.: B12698543
CAS No.: 77862-96-5
M. Wt: 199.11 g/mol
InChI Key: RLJNZMCVNXQSAV-UHFFFAOYSA-M
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Description

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt is a heterocyclic compound with a complex structure that includes fused triazole and pyrimidine rings

Preparation Methods

The synthesis of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt can be compared with other similar compounds, such as:

    1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

    Pyrazolo(3,4-d)pyrimidine: Studied for its potential as a CDK2 inhibitor and its antiproliferative activity.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Investigated for its cytotoxic effects and potential therapeutic applications.

These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt.

Properties

CAS No.

77862-96-5

Molecular Formula

C5H2N7NaO

Molecular Weight

199.11 g/mol

IUPAC Name

sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one

InChI

InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1

InChI Key

RLJNZMCVNXQSAV-UHFFFAOYSA-M

Canonical SMILES

C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+]

Origin of Product

United States

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